molecular formula C17H17NO5 B5601314 3-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]benzoic acid CAS No. 330635-42-2

3-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]benzoic acid

Cat. No.: B5601314
CAS No.: 330635-42-2
M. Wt: 315.32 g/mol
InChI Key: RXUXFIUODVTDBH-UHFFFAOYSA-N
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Description

3-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]benzoic acid is a useful research compound. Its molecular formula is C17H17NO5 and its molecular weight is 315.32 g/mol. The purity is usually 95%.
The exact mass of the compound 3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid is 315.11067264 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanisms of Acidolysis in Lignin Model Compounds

T. Yokoyama's study on the acidolysis of lignin model compounds offers insight into the mechanisms of bond cleavage, highlighting the significance of the γ-hydroxymethyl group. This research contributes to understanding the chemical behaviors of complex organic compounds in aqueous environments, relevant to bio-refinery applications and the development of sustainable chemical processes (Yokoyama, 2015).

Antituberculosis Activity of Organotin(IV) Complexes

The review by Iqbal et al. focuses on the antituberculosis activity of organotin(IV) complexes, exploring the structure-activity relationship and highlighting the potential of these complexes in medicinal chemistry as antituberculosis agents. This research underscores the significance of the ligand environment and the structure of the organotin complexes in determining their biological activity (Iqbal, Ali, & Shahzadi, 2015).

Antioxidant and Anti-inflammatory Properties of Benzofused Thiazole Derivatives

Raut et al. conducted a study on benzofused thiazole derivatives, evaluating their in vitro antioxidant and anti-inflammatory activities. This research highlights the potential of these derivatives as therapeutic agents, showcasing the importance of chemical synthesis in the development of new pharmaceuticals (Raut et al., 2020).

Regulation of Gut Functions by Benzoic Acid

Mao et al.'s research on benzoic acid, commonly used as a preservative, demonstrates its impact on gut functions, including digestion, absorption, and barrier functions. This study provides insights into the physiological effects of dietary compounds and their implications for health and nutrition (Mao et al., 2019).

Advanced Oxidation Processes for Degradation of Acetaminophen

Qutob et al. reviewed the degradation of acetaminophen by advanced oxidation processes, detailing the kinetics, mechanisms, and by-products of degradation. This research is relevant to environmental sciences, focusing on the removal of pharmaceuticals from water sources and reducing their ecological impact (Qutob et al., 2022).

Safety and Hazards

The safety data sheet for a related compound, 3,4-Dimethoxyphenylacetic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling the compound .

Properties

IUPAC Name

3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-22-14-7-6-11(8-15(14)23-2)9-16(19)18-13-5-3-4-12(10-13)17(20)21/h3-8,10H,9H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUXFIUODVTDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901218633
Record name 3-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330635-42-2
Record name 3-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330635-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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